Sardomozide dihydrochloride

Description

Properties

IUPAC Name |

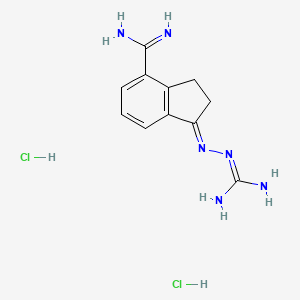

(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEIPGJSFDAPIC-NENXIMLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138794-73-7 | |

| Record name | Sardomozide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138794737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SARDOMOZIDE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEH39O5H7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sardomozide Dihydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sardomozide dihydrochloride (formerly known as CGP 48664A) is a potent and specific inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC), a critical regulator of polyamine biosynthesis. This guide provides an in-depth technical overview of the mechanism of action of this compound in cancer cells. By inhibiting SAMDC, Sardomozide disrupts polyamine homeostasis, leading to the depletion of higher polyamines, spermidine and spermine, and the accumulation of their precursor, putrescine. This disruption triggers a cascade of downstream events, including the inhibition of cell proliferation, induction of cell cycle arrest, and activation of the apoptotic machinery. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying signaling pathways.

Core Mechanism: Inhibition of S-adenosylmethionine Decarboxylase (SAMDC)

This compound exerts its primary anticancer effect by targeting S-adenosylmethionine decarboxylase (SAMDC), a key rate-limiting enzyme in the polyamine biosynthesis pathway. Polyamines, including putrescine, spermidine, and spermine, are small, positively charged molecules essential for various cellular processes that are often dysregulated in cancer, such as cell growth, proliferation, and differentiation.

The primary mechanism of action is the potent and specific inhibition of SAMDC. Sardomozide has demonstrated a half-maximal inhibitory concentration (IC50) of 5 nM against SAMDC.[1][2] This inhibition leads to a significant reduction in intracellular SAMDC activity. For instance, treatment of CHO/664 cells with 3 µM Sardomozide for 48 hours resulted in a decrease of SAMDC activity to just 10% of control levels.[1][2]

The Polyamine Biosynthesis Pathway and its Disruption

The diagram below illustrates the polyamine biosynthesis pathway and the point of intervention by this compound.

Downstream Cellular Effects of SAMDC Inhibition

The inhibition of SAMDC by Sardomozide initiates a series of downstream events that collectively contribute to its antiproliferative and antitumor activity.

Depletion of Polyamines and Antiproliferative Activity

The direct consequence of SAMDC inhibition is a decrease in the intracellular concentrations of spermidine and spermine, which are crucial for cell proliferation. This depletion of higher polyamines is a key factor in the growth-inhibitory effects of Sardomozide. The compound has demonstrated broad-spectrum antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.02 | Regenass U, et al. 1994 |

| HT-29 | Colon Adenocarcinoma | 0.03 | Regenass U, et al. 1994 |

| MCF-7 | Breast Adenocarcinoma | 0.04 | Regenass U, et al. 1994 |

| PC-3 | Prostate Adenocarcinoma | 0.05 | Regenass U, et al. 1994 |

| LNCaP | Prostate Adenocarcinoma | 0.01 | Regenass U, et al. 1994 |

| K-562 | Chronic Myelogenous Leukemia | 0.01 | Regenass U, et al. 1994 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.008 | Regenass U, et al. 1994 |

Data extracted from Regenass U, et al. Cancer Res. 1994 Jun 15;54(12):3210-7.

Induction of Apoptosis

Depletion of polyamines by Sardomozide treatment can induce programmed cell death, or apoptosis, in cancer cells. While the precise signaling cascade initiated by polyamine depletion is complex and can be cell-type dependent, it often involves the intrinsic mitochondrial pathway.

Cell Cycle Arrest

Polyamine depletion is also known to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This effect is often observed at the G1/S or G2/M checkpoints. While specific data on the cell cycle effects of Sardomozide were not found in the initial search, it is a well-documented consequence of polyamine depletion by other inhibitors.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound, based on standard laboratory practices.

SAMDC Activity Assay

Objective: To quantify the enzymatic activity of SAMDC in the presence and absence of Sardomozide.

Methodology:

-

Prepare cell lysates from control and Sardomozide-treated cancer cells.

-

Incubate the cell lysates with a reaction mixture containing S-adenosyl-L-[carboxyl-¹⁴C]methionine.

-

The enzymatic reaction, catalyzed by SAMDC, releases ¹⁴CO₂.

-

Capture the released ¹⁴CO₂ on a filter paper saturated with a CO₂ trapping agent (e.g., hyamine hydroxide).

-

Quantify the radioactivity on the filter paper using a scintillation counter.

-

SAMDC activity is expressed as pmol of CO₂ released per minute per mg of protein.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic and cytostatic effects of Sardomozide on cancer cell lines.

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Living cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following Sardomozide treatment.

Methodology:

-

Treat cancer cells with Sardomozide for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Conclusion

This compound is a potent inhibitor of SAMDC, a key enzyme in the polyamine biosynthesis pathway. Its mechanism of action in cancer cells is centered on the disruption of polyamine homeostasis, leading to the depletion of spermidine and spermine. This results in potent antiproliferative effects, induction of apoptosis, and cell cycle arrest. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel anticancer therapies targeting the polyamine pathway. Further investigation into the detailed signaling networks downstream of polyamine depletion will continue to enhance our understanding of the therapeutic potential of SAMDC inhibitors like Sardomozide.

References

An In-depth Technical Guide to the Inhibition Kinetics of S-adenosylmethionine Decarboxylase (SAMDC) by Sardomozide Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylmethionine decarboxylase (SAMDC) is a pivotal enzyme in the biosynthesis of polyamines, such as spermidine and spermine. These polyamines are essential for cell growth, differentiation, and proliferation, making SAMDC a compelling target for therapeutic intervention, particularly in oncology. Sardomozide dihydrochloride (also known as CGP 48664A or SAM486A) has emerged as a potent second-generation inhibitor of SAMDC. This technical guide provides a comprehensive overview of the inhibition kinetics of SAMDC by this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Inhibition Data

This compound is a highly potent inhibitor of SAMDC. The following table summarizes the key quantitative data available from in vitro and cell-based assays.

| Parameter | Value | Species/System | Reference(s) |

| IC50 | 5 nM | Rat Liver Enzyme | [1] |

| IC50 (Cell Proliferation) | 0.71 µM | T24 Bladder Cancer Cells | [1] |

| IC50 (Growth Inhibition) | 0.1 - 0.5 µM | Human Breast Cancer Cell Lines | [2] |

| Ki (Spermidine Uptake Competition) | 161 µM | L1210 Cells | [3][4] |

Note: The Ki value listed pertains to the competition of Sardomozide with spermidine for uptake into L1210 cells and does not represent the direct inhibition constant for the SAMDC enzyme. To date, a specific Ki value and the definitive mechanism of direct SAMDC inhibition (e.g., competitive, non-competitive) by this compound have not been extensively reported in publicly available literature. One study has suggested a potential irreversible mechanism for related compounds, but this has not been conclusively determined for Sardomozide.[5][6]

Polyamine Biosynthesis Pathway and SAMDC Inhibition

The synthesis of polyamines is a tightly regulated process. This compound exerts its effect by directly inhibiting SAMDC, a rate-limiting enzyme in this pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Biochemical and growth-modulatory effects of the new S-adenosylmethionine decarboxylase inhibitor CGP 48664 in malignant and immortalized normal human breast epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity. | Semantic Scholar [semanticscholar.org]

- 5. CGP 48664, a potent and specific S-adenosylmethionine decarboxylase inhibitor: effects on regulation and stability of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CGP 48664, a potent and specific S-adenosylmethionine decarboxylase inhibitor: effects on regulation and stability of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Sardomozide Dihydrochloride: A Technical Overview of its Antiproliferative Effects on Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sardomozide dihydrochloride (also known as CGP 48664 or SAM486A) is a potent and selective small molecule inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a rate-limiting enzyme in the biosynthesis of polyamines. Polyamines, such as spermidine and spermine, are essential polycations crucial for cell growth, differentiation, and proliferation. Dysregulation of polyamine metabolism is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This document provides a detailed technical guide on the mechanism of action of sardomozide, its quantitative effects on tumor cell proliferation, its influence on cellular signaling pathways, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Inhibition of Polyamine Biosynthesis

Sardomozide exerts its primary antiproliferative effect by targeting the polyamine biosynthesis pathway. It acts as a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC), the enzyme responsible for converting S-adenosylmethionine (SAM) into its decarboxylated form (dcSAM).[1][2][3][4] This decarboxylation is a critical step for the subsequent synthesis of the higher-order polyamines, spermidine and spermine, from their precursor, putrescine.

The inhibition of SAMDC by sardomozide leads to two major downstream consequences within the cell:

-

Depletion of Higher Polyamines: The production of spermidine and spermine is significantly reduced. These molecules are vital for stabilizing DNA and RNA structures, regulating gene expression, and are indispensable for cell cycle progression.

-

Accumulation of Putrescine: The block in the pathway causes a buildup of the precursor putrescine.[1]

This disruption of polyamine homeostasis is a key driver of the cytostatic and cytotoxic effects observed in cancer cells treated with the compound.

Quantitative Data on Antiproliferative Activity

Sardomozide demonstrates potent enzymatic inhibition and broad-spectrum antiproliferative activity across various cancer cell lines and in vivo models.

In Vitro Efficacy

The compound is a highly potent inhibitor of the SAMDC enzyme and effectively halts the proliferation of cancer cells at micromolar and sub-micromolar concentrations.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| SAMDC (Rat Liver) | Enzymatic Inhibition | 0.005 µM (5 nM) | [1][2][3][4] |

| Diamine Oxidase (DAO) | Enzymatic Inhibition | 18 µM | [1] |

| T24 (Bladder Cancer) | Cell Proliferation | 0.71 µM | [1] |

| L1210 (Murine Leukemia) | Polyamine Depletion | 3 µM (Effective Conc.) | [1] |

| MDA-MB-435 (Breast Cancer) | Cell Proliferation | Suppressed Growth | [2] |

Table 1: Summary of in vitro IC50 values and effective concentrations for Sardomozide.

In Vivo Antitumor Activity

Preclinical studies using xenograft models have confirmed the ability of sardomozide to suppress tumor growth in a dose-dependent manner.

| Xenograft Model | Host | Administration | Dosage | Observed Effect | Reference |

| SK-MEL-24 (Melanoma) | Mouse | Not Specified | 0.5 and 5 mg/kg | Reduced tumor growth | [1] |

| MDA-MB-435 (Breast Cancer) | Nude Mice | Not Specified | Not Specified | Antitumor action observed | [2] |

Table 2: Summary of in vivo antitumor efficacy of Sardomozide.

Modulation of Cellular Signaling Pathways

Beyond its direct impact on polyamine metabolism, sardomozide has been shown to modulate key intracellular signaling pathways involved in cell proliferation and survival. In hormone-independent MDA-MB-435 human breast cancer cells, treatment with sardomozide led to the increased phosphorylation of several critical signaling proteins.[2] This indicates an activation of both the STAT (Signal Transducer and Activator of Transcription) and MAPK (Mitogen-Activated Protein Kinase) pathways.[2] The activation of these specific pathways may contribute to the compound's overall antitumor effect, although the precise downstream consequences require further investigation.[2]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the IC50 value of sardomozide in a given cancer cell line (e.g., T24).

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and include vehicle-only controls.

-

Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the sardomozide concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol details the detection of phosphorylated STAT1/3 and ERK1/2 in response to sardomozide treatment.

Methodology:

-

Cell Culture and Treatment: Grow MDA-MB-435 cells to 70-80% confluency in 6-well plates. Treat the cells with an effective concentration of sardomozide (e.g., 1-5 µM) for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated forms of STAT1, STAT3, ERK1/2, and p38.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the membranes with antibodies for total STAT1/3 and ERK1/2, as well as a loading control (e.g., β-actin or GAPDH), to confirm equal protein loading and to determine the relative increase in phosphorylation.

In Vivo Tumor Xenograft Study

This protocol outlines a study to evaluate the antitumor efficacy of sardomozide in a mouse model.

Methodology:

-

Cell Implantation: Subcutaneously inject approximately 2-5 million SK-MEL-24 melanoma cells suspended in Matrigel into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., at 0.5 and 5 mg/kg) or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) on a predetermined schedule (e.g., daily or three times per week).[1]

-

Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.

-

Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Compare the final tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition. Further analysis, such as immunohistochemistry or western blotting of tumor tissue, can be performed.

References

Investigating Apoptosis Induction by Sardomozide Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sardomozide dihydrochloride, also known as SAM486A or CGP 48664A, is a potent and specific second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway.[1][2] Polyamines are essential for cell proliferation and differentiation, and their levels are often elevated in cancer cells, making the polyamine pathway an attractive target for anticancer therapy.[3] Preclinical studies have demonstrated the antiproliferative activity of Sardomozide in various cancer models.[1][3] This technical guide provides an in-depth overview of the mechanisms and methodologies for investigating the induction of apoptosis by this compound.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting SAMDC with a high degree of potency, exhibiting an IC50 of 5 nM.[2] This inhibition leads to the depletion of the polyamines spermidine and spermine, and an accumulation of their precursor, putrescine. The disruption of polyamine homeostasis is a critical upstream event that triggers downstream signaling pathways culminating in apoptosis.

Data Presentation: Quantitative Effects of this compound

While qualitative descriptions of Sardomozide-induced apoptosis are present in the literature, specific quantitative data from techniques such as Annexin V/PI flow cytometry are not consistently reported in publicly available resources. The following tables summarize the available quantitative data and provide a template for expected results based on descriptive findings.

| Parameter | Cell Line | Value | Reference |

| SAMDC Inhibition (IC50) | - | 5 nM | [2] |

| Antiproliferative Activity (IC50) | T24 Bladder Cancer | 0.71 µM | [2] |

| Reduction in SAMDC Activity | CHO/664 | Reduced to 10% of control with 3 µM after 48h | [2] |

Table 1: Inhibitory Concentrations of this compound. This table outlines the known IC50 values of Sardomozide for its target enzyme and for the inhibition of cancer cell proliferation.

| Cell Line | Sardomozide Concentration | Time Point | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Reference |

| Neuroblastoma (p53 wild-type) | 10 µM | 24h | Data not available | Data not available | [1] |

| 48h | Data not available | Data not available | [1] | ||

| 72h | Data not available | Data not available | [1] |

Table 2: Expected Outcomes of Annexin V/PI Apoptosis Assay. Based on the literature, treatment of p53 wild-type neuroblastoma cells with 10 µM Sardomozide induces apoptosis within 24 hours.[1] This table serves as a template for the quantitative data that would be generated from such an experiment.

Signaling Pathways of Sardomozide-Induced Apoptosis

Research in p53 wild-type neuroblastoma cells has elucidated a key signaling pathway through which this compound induces apoptosis.[1] The inhibition of SAMDC and the subsequent alteration in polyamine levels lead to the rapid accumulation and phosphorylation of the tumor suppressor protein p53 and its negative regulator, Mdm2.[1] Concurrently, the anti-apoptotic protein Akt (Protein Kinase B) is downregulated and dephosphorylated.[1] This concerted action shifts the cellular balance towards apoptosis.

Caption: Sardomozide-induced apoptotic signaling pathway.

Experimental Protocols

Cell Culture and Treatment

-

Culture the desired cancer cell line (e.g., p53 wild-type neuroblastoma cell lines like SK-N-SH, SH-SY5Y, or IMR-32) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Seed cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is adapted from the methodology used in the study of Sardomozide's effect on neuroblastoma cells.[1]

-

Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the culture vessel.

-

Washing: Wash the collected cells twice with ice-cold phosphate-buffered saline (PBS). Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Western Blot Analysis of Apoptotic Proteins

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, phospho-p53, Mdm2, phospho-Mdm2, Akt, phospho-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating Sardomozide-induced apoptosis.

Caption: Experimental workflow for apoptosis investigation.

Conclusion

This compound is a promising anticancer agent that induces apoptosis through the inhibition of polyamine biosynthesis and the subsequent modulation of key signaling pathways, including the p53 and Akt pathways. This technical guide provides a framework for researchers to investigate and quantify the apoptotic effects of Sardomozide. The detailed protocols and pathway diagrams serve as a valuable resource for designing and executing experiments in the field of cancer drug development. Further research is warranted to obtain more comprehensive quantitative data on the apoptotic effects of Sardomozide across a broader range of cancer cell types.

References

- 1. A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of <i>S</i>-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm… [ouci.dntb.gov.ua]

Sardomozide Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sardomozide dihydrochloride, also known as CGP 48664A, is a potent and selective second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway. This pathway is frequently dysregulated in cancer and certain viral infections, making SAMDC an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative effects on various biological systems.

Discovery and Rationale

This compound was developed as part of an effort to create more potent and selective inhibitors of SAMDC than the first-generation compound, methylglyoxal bis(guanylhydrazone) (MGBG).[1] MGBG, while effective, suffered from a lack of specificity and toxicity. The design of Sardomozide, a 4-amidinoindan-1-one 2'-amidinohydrazone, was based on creating a conformationally constrained analogue of other potent amidinohydrazone inhibitors.[2] This structural rigidity was hypothesized to enhance binding affinity and selectivity for the SAMDC enzyme.

Synthesis of this compound

The synthesis of Sardomozide (4-amidinoindan-1-one 2'-amidinohydrazone) was first reported by Stanek et al. in 1993.[2] While the detailed experimental protocol from the original publication is not fully available, the synthesis involves the condensation of 4-amidinoindan-1-one with aminoguanidine. The resulting amidinohydrazone is then typically converted to the dihydrochloride salt to improve its solubility and stability.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its biological effects primarily through the potent and selective inhibition of S-adenosylmethionine decarboxylase (SAMDC). SAMDC is a rate-limiting enzyme in the biosynthesis of the polyamines spermidine and spermine. These polyamines are essential for cell growth, proliferation, and differentiation.

Polyamine Biosynthesis Pathway and Inhibition by Sardomozide:

Caption: Inhibition of the polyamine biosynthesis pathway by Sardomozide.

By inhibiting SAMDC, Sardomozide leads to a depletion of intracellular spermidine and spermine pools, which in turn inhibits cell growth and proliferation.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity

| Target/Cell Line | Assay | IC50 | Reference |

| S-adenosylmethionine decarboxylase (SAMDC) | Enzyme Inhibition Assay | 5 nM | [2] |

| T24 (human bladder carcinoma) | Cell Proliferation Assay | Not specified, but potent antiproliferative activity reported | [2] |

| L1210 (murine leukemia) | Cell Growth Inhibition | IC50 between 0.3 and 3 µM | Not specified |

Table 2: In Vivo Antitumor Activity

| Tumor Model | Animal | Dosing | Outcome | Reference |

| SK-MEL-24 (human melanoma xenograft) | Mouse | Not specified | Reduced tumor growth | Not specified |

| L1210 (murine leukemia) | Mouse | Not specified | Not specified, but antitumor activity reported | Not specified |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound.

S-adenosylmethionine Decarboxylase (SAMDC) Inhibition Assay

This protocol is based on a radiochemical method to measure the activity of SAMDC.

-

Enzyme Preparation: Prepare a crude enzyme extract from rat liver or relevant cells by homogenization and centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), dithiothreitol, pyridoxal 5'-phosphate, and the enzyme preparation.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding radiolabeled S-adenosyl-L-[carboxyl-¹⁴C]methionine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and CO₂ Trapping: Stop the reaction by adding acid (e.g., perchloric acid). The released ¹⁴CO₂ is trapped on a filter paper soaked in a scintillation cocktail or a suitable trapping agent.

-

Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

-

IC50 Determination: Calculate the concentration of this compound that causes 50% inhibition of SAMDC activity.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of Sardomozide on the proliferation of cancer cell lines such as T24 and L1210.

-

Cell Seeding: Seed cells (e.g., T24 or L1210) in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.[3][4][5]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of Sardomozide in a mouse xenograft model.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., SK-MEL-24 melanoma cells) into the flank of each mouse.[6][7]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Endpoint: Continue treatment and monitoring until a predefined endpoint is reached (e.g., tumor volume in the control group reaches a certain size).

-

Data Analysis: Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.

Experimental Workflow for Preclinical Evaluation:

Caption: General workflow for the preclinical evaluation of Sardomozide.

Conclusion

This compound is a potent and selective inhibitor of SAMDC with demonstrated antiproliferative and antitumor activity. Its mechanism of action, targeting the critical polyamine biosynthesis pathway, makes it a promising candidate for further investigation in the development of novel cancer therapies. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.

References

- 1. genome.ucsc.edu [genome.ucsc.edu]

- 2. 4-Amidinoindan-1-one 2'-amidinohydrazone: a new potent and selective inhibitor of S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endoplasmic Reticulum Adaptation and Autophagic Competence Shape Response to Fluid Shear Stress in T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of T24 and RT4 Human Bladder Cancer Cell Lines by Heterocyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cytion.com [cytion.com]

- 6. SK-MEL-2 Xenograft Model | Xenograft Services [xenograft.net]

- 7. SK-MEL-2 Xenograft Model - Altogen Labs [altogenlabs.com]

Sardomozide Dihydrochloride: A Technical Overview of its Role in Cellular Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sardomozide dihydrochloride (also known as SAM486A or CGP 48664) is a potent and specific second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1] By disrupting the synthesis of polyamines such as spermidine and spermine, which are essential for cell growth and proliferation, Sardomozide exhibits significant antiproliferative and antitumor activity. While its impact on cellular proliferation is well-documented, its specific role in cell cycle arrest appears to be cell-type dependent. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a particular focus on its effects on cell cycle progression and the induction of apoptosis. Detailed experimental protocols and a summary of quantitative data are presented to aid researchers in the field.

Mechanism of Action: Inhibition of Polyamine Biosynthesis

Sardomozide's primary mechanism of action is the potent and selective inhibition of S-adenosylmethionine decarboxylase (SAMDC).[1] SAMDC is a rate-limiting enzyme that catalyzes the conversion of S-adenosylmethionine (SAM) to decarboxylated SAM (dcSAM), a crucial step in the synthesis of the higher polyamines, spermidine and spermine.

The inhibition of SAMDC by Sardomozide leads to a significant alteration in the intracellular polyamine pools:

-

Depletion of Spermidine and Spermine: The production of these polyamines, which are vital for DNA stabilization, protein synthesis, and cell proliferation, is significantly reduced.[1][2]

-

Accumulation of Putrescine: The inhibition of SAMDC leads to a build-up of its precursor, putrescine.[1][2]

This disruption of polyamine homeostasis is the basis for Sardomozide's antiproliferative effects.

Role in Cell Cycle Progression: A Cell-Type Specific Response

The effect of this compound on cell cycle progression appears to be context-dependent, with different outcomes observed in various cancer cell types.

Induction of Apoptosis without Cell Cycle Arrest in Neuroblastoma

A key study by Koomoa et al. (2009) investigated the effects of SAM486A on p53-wild type neuroblastoma (NB) cell lines.[1] Their findings indicated that Sardomozide induces apoptosis without causing a significant disturbance in cell cycle progression in SK-N-SH cells.[1] This suggests that in this particular cell line, the primary mechanism of action for its antiproliferative effects is the direct induction of programmed cell death rather than a halt in the cell cycle.

G1-S Phase Arrest in Gastric Cancer

In contrast, other research suggests that inhibition of AMD1 (the gene encoding SAMDC) by SAM486A in human gastric cancer cells leads to cell cycle arrest at the G1-S transition. This discrepancy highlights the importance of considering the specific genetic and molecular background of the cancer cells when evaluating the effects of Sardomozide.

Signaling Pathways Modulated by this compound

In neuroblastoma cells where apoptosis is the primary outcome, Sardomozide has been shown to modulate the p53-Mdm2-Akt/PKB signaling pathway.[1]

Key events in this pathway include:

-

Rapid Accumulation and Phosphorylation of p53 and Mdm2: Treatment with SAM486A leads to an increase in the levels of the tumor suppressor protein p53 and its negative regulator, Mdm2.[1]

-

Downregulation of Akt/PKB: The anti-apoptotic protein Akt/PKB is downregulated and dephosphorylated.[1]

This cascade of events ultimately leads to the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound from various studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (SAMDC Inhibition) | 5 nM | - | [1] |

| Antiproliferative IC50 | 0.3 - 3 µM | Panel of human and mouse tumor cell lines | - |

Table 1: In Vitro Activity of this compound

| Cell Line | Treatment | % G1 | % S | % G2/M | Reference |

| SK-N-SH (Neuroblastoma) | Control | 45.1 | 38.5 | 16.4 | [1] |

| SK-N-SH (Neuroblastoma) | 10 µM SAM486A (24h) | 43.8 | 42.1 | 14.1 | [1] |

| SK-N-SH (Neuroblastoma) | 10 µM SAM486A (48h) | 46.2 | 40.3 | 13.5 | [1] |

Table 2: Effect of SAM486A on Cell Cycle Distribution in SK-N-SH Cells (Data from Koomoa et al., 2009, Supplemental Table 1) [1]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from Koomoa et al. (2009).[1]

Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., SK-N-SH)

-

This compound (SAM486A)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Propidium iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to attach overnight.

-

Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells with PBS.

-

Harvest the cells by trypsinization.

-

Collect the cells in a centrifuge tube and pellet them by centrifugation.

-

-

Fixation:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

-

Staining:

-

Pellet the fixed cells by centrifugation and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

-

Conclusion and Future Directions

This compound is a potent inhibitor of polyamine biosynthesis with demonstrated antitumor activity. Its role in cell cycle arrest is complex and appears to be dependent on the specific cancer cell type. While it induces apoptosis in neuroblastoma cells without significant cell cycle arrest, it has been reported to cause a G1-S phase arrest in gastric cancer cells. This highlights the need for further research to elucidate the precise molecular mechanisms that determine the cellular response to Sardomozide in different cancer contexts. Future studies should focus on a broader range of cancer cell lines to clarify the cell-type specificity of its effects on the cell cycle and to identify potential biomarkers that could predict sensitivity to this promising therapeutic agent. Understanding the intricate interplay between polyamine metabolism, cell cycle regulation, and apoptosis will be crucial for the successful clinical development of this compound.

References

Methodological & Application

Sardomozide Dihydrochloride: In Vitro Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sardomozide dihydrochloride, also known as SAM486A, is a potent and specific second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2][3] With an IC50 value of 5 nM for SAMDC, this compound effectively disrupts the production of higher polyamines, spermidine and spermine, which are essential for cell growth, differentiation, and proliferation.[1][4] This targeted inhibition of polyamine metabolism makes this compound a compound of significant interest for anticancer research and therapy.[3][5]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The included methodologies cover the assessment of its impact on enzymatic activity, cell viability, long-term proliferative capacity, and intracellular polyamine levels. Furthermore, this document elucidates the compound's effect on key oncogenic signaling pathways.

Quantitative Data Summary

The following table summarizes the key in vitro effects of this compound across various cancer cell lines.

| Parameter | Cell Line | Concentration/Condition | Result | Reference(s) |

| Enzyme Inhibition | ||||

| IC50 (SAMDC) | - | - | 5 nM | [1] |

| SAMDC Activity | CHO cells | 3 µM for 48h | Reduced to 10% of control | [4] |

| Cell Proliferation | ||||

| IC50 | T24 (Bladder Cancer) | - | 0.71 µM | |

| MDA-MB-435 (Breast Cancer) | - | Antiproliferative effects observed | [6] | |

| Neuroblastoma (p53 wild-type) | - | Inhibition of cellular proliferation | [2] | |

| Intracellular Polyamine Levels | ||||

| Putrescine | Neuroblastoma cells | 24h treatment | Progressive increase | [2] |

| Spermidine | Neuroblastoma cells | 24h treatment | No significant change at early time points | [2] |

| Spermine | Neuroblastoma cells | 24h treatment | No significant change at early time points | [2] |

| Spermine | MDA-MB-435 xenografts | 1 mg/kg | Suppressed levels | [6] |

| Signaling Pathway Modulation | ||||

| Phospho-STAT1 | MDA-MB-435 | - | Increased | [6] |

| Phospho-STAT3 | MDA-MB-435 | - | Increased | [6] |

| Phospho-ERK1/2 | MDA-MB-435 | - | Increased | [6] |

| Phospho-p38 | MDA-MB-435 | - | Increased | [6] |

| p53 (wild-type) | Neuroblastoma cells | - | Rapid accumulation and phosphorylation | [7] |

| Mdm2 | Neuroblastoma cells | - | Rapid accumulation and phosphorylation | [7] |

| Akt/PKB | Neuroblastoma cells | - | Down-regulated and dephosphorylated | [7] |

Experimental Protocols

S-Adenosylmethionine Decarboxylase (SAMDC) Activity Assay

This protocol is designed to measure the enzymatic activity of SAMDC in cell lysates treated with this compound. A non-radioactive, colorimetric assay is described here.

Materials:

-

This compound

-

Cultured cells

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Bradford assay reagent for protein quantification

-

SAMDC Assay Kit (commercial kits are available)

-

S-adenosylmethionine (SAM) as substrate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate using the Bradford assay to normalize the enzymatic activity.

-

Enzymatic Reaction: In a 96-well plate, add a standardized amount of protein lysate to the reaction buffer provided in the assay kit.

-

Substrate Addition: Initiate the reaction by adding the substrate, S-adenosylmethionine (SAM).

-

Incubation: Incubate the plate at 37°C for the recommended time, allowing the SAMDC enzyme to catalyze the decarboxylation of SAM.

-

Detection: Stop the reaction and add the detection reagent. This reagent will react with the product of the enzymatic reaction to produce a colorimetric signal.

-

Measurement: Measure the absorbance at the specified wavelength using a microplate reader.

-

Data Analysis: Calculate the SAMDC activity as the rate of product formation per unit of protein per unit of time. Compare the activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability and proliferation.

Materials:

-

This compound

-

Cultured cells

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-treated control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Clonogenic Assay

This assay assesses the long-term proliferative capacity of single cells following treatment with this compound.

Materials:

-

This compound

-

Cultured cells

-

6-well plates or culture dishes

-

Complete cell culture medium

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Treatment: Treat a sub-confluent flask of cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Cell Seeding: After treatment, harvest the cells, count them, and seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates containing fresh, compound-free medium.

-

Colony Formation: Incubate the plates for 1-3 weeks, allowing single cells to proliferate and form colonies.

-

Fixation and Staining: Once visible colonies have formed, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20-30 minutes.

-

Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle-treated control.

Intracellular Polyamine Analysis by HPLC

This protocol outlines the measurement of intracellular polyamine levels (putrescine, spermidine, and spermine) using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Cultured cells

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution

-

Proline (as an internal standard)

-

Toluene

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in previous protocols.

-

Cell Extraction: Harvest the cells and extract the polyamines by adding ice-cold 0.2 M PCA. After incubation on ice, centrifuge the samples to pellet the protein precipitate.

-

Derivatization: Transfer the supernatant containing the polyamines to a new tube. Add proline as an internal standard. Adjust the pH and add dansyl chloride solution to derivatize the polyamines.

-

Extraction of Dansylated Polyamines: Extract the dansylated polyamines with toluene. Evaporate the toluene phase to dryness.

-

HPLC Analysis: Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile) and inject it into the HPLC system.

-

Detection and Quantification: Separate the derivatized polyamines on a C18 column and detect them using a fluorescence detector. Quantify the levels of putrescine, spermidine, and spermine by comparing their peak areas to those of known standards and normalizing to the internal standard and cell number or protein content.

Signaling Pathways and Experimental Workflows

This compound's Impact on Cellular Signaling

This compound, through its inhibition of SAMDC, leads to a depletion of spermidine and spermine and an accumulation of their precursor, putrescine. This disruption in polyamine homeostasis has been shown to trigger cellular stress responses, leading to the activation of key signaling pathways that regulate cell fate. In MDA-MB-435 human breast cancer cells, treatment with this compound results in the increased phosphorylation of STAT1, STAT3, ERK1/2, and p38 MAPK.[6] In neuroblastoma cells with wild-type p53, the compound induces the accumulation and phosphorylation of p53 and its negative regulator, Mdm2, while downregulating the pro-survival Akt/PKB pathway.[7] The precise molecular mechanisms linking polyamine depletion to the activation of these pathways are still under investigation but are thought to be a cellular response to metabolic stress and altered gene expression.

Caption: Sardomozide's inhibition of SAMDC alters polyamine levels, impacting key signaling pathways and cellular outcomes.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a logical workflow for the in vitro characterization of this compound.

Caption: A streamlined workflow for the in vitro assessment of this compound's anticancer properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/PKB regulation and apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sardomozide | C11H14N6 | CID 9576789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/protein kinase B regulation and apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Sardomozide Dihydrochloride: Application Notes and Protocols for Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sardomozide dihydrochloride, a potent S-adenosylmethionine decarboxylase (SAMDC) inhibitor, in preclinical mouse xenograft models. The following sections detail recommended dosages, experimental protocols, and relevant signaling pathways based on published studies.

Introduction

This compound (also known as CGP 48664A or SAM486A) is a highly specific inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway, with an IC50 of 5 nM.[1][2] Polyamines, such as spermidine and spermine, are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. By inhibiting SAMDC, this compound depletes intracellular polyamine levels, leading to the inhibition of tumor cell growth. This document provides detailed protocols for the application of this compound in mouse xenograft models of human melanoma and breast cancer.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in different mouse xenograft models as reported in the literature.

Table 1: Efficacy of this compound in a Human Melanoma (SK-MEL-24) Xenograft Model

| Parameter | Vehicle Control | Sardomozide (0.5 mg/kg) | Sardomozide (5 mg/kg) |

| Mouse Strain | Nude mice | Nude mice | Nude mice |

| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |

| Treatment Schedule | Daily | Daily | Daily |

| Treatment Duration | Not Specified | Not Specified | Not Specified |

| Tumor Growth Inhibition | - | Significant | Significant |

| Reported Toxicity | Not Specified | Not Specified | Not Specified |

Data extracted from Regenass et al., 1994.

Table 2: Efficacy of this compound in a Human Breast Cancer (MDA-MB-435) Xenograft Model

| Parameter | Vehicle Control | Sardomozide (1 mg/kg) |

| Mouse Strain | Nude mice | Nude mice |

| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |

| Treatment Schedule | Daily | Daily |

| Treatment Duration | 4 weeks | 4 weeks |

| Tumor Volume (Day 28) | ~1000 mm³ | ~400 mm³ |

| Tumor Growth Inhibition | - | ~60% |

| Reported Toxicity | No significant toxicity | No significant toxicity |

Data extracted from Hu et al., 2004.[1]

Signaling Pathway

This compound targets the polyamine biosynthesis pathway, a critical metabolic route for cell proliferation. The diagram below illustrates the key steps in this pathway and the point of inhibition by Sardomozide.

Caption: Polyamine biosynthesis pathway and the inhibitory action of Sardomozide.

Experimental Protocols

The following are detailed protocols for the use of this compound in mouse xenograft models based on published literature.

Protocol 1: Human Melanoma (SK-MEL-24) Xenograft Model

1. Cell Culture and Implantation:

-

Culture SK-MEL-24 human melanoma cells in appropriate media until they reach the desired confluence.

-

Harvest the cells and resuspend them in a suitable buffer (e.g., sterile PBS).

-

Subcutaneously inject 5 x 10^6 to 10 x 10^6 SK-MEL-24 cells into the flank of female nude mice.

-

Monitor the mice for tumor growth.

2. Drug Preparation and Administration:

-

Prepare this compound fresh daily. A suggested formulation is to dissolve the compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Administer this compound intraperitoneally (i.p.) at doses of 0.5 mg/kg and 5 mg/kg.

-

Administer the vehicle solution to the control group.

-

Treat the mice daily for the duration of the study.

3. Monitoring and Data Collection:

-

Measure tumor volume using calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Protocol 2: Human Breast Cancer (MDA-MB-435) Xenograft Model

1. Cell Culture and Implantation:

-

Culture MDA-MB-435 human breast cancer cells in the recommended medium.

-

Harvest and resuspend the cells in sterile PBS.

-

Subcutaneously inject 5 x 10^6 MDA-MB-435 cells into the flank of female nude mice.

-

Allow the tumors to reach a palpable size (e.g., 100-150 mm³) before starting the treatment.

2. Drug Preparation and Administration:

-

Prepare this compound fresh daily in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

-

Administer this compound intraperitoneally (i.p.) at a dose of 1 mg/kg.

-

Administer the vehicle solution to the control group.

-

Treat the mice daily for 4 weeks.[1]

3. Monitoring and Data Collection:

-

Measure tumor volume with calipers twice a week.

-

Monitor the body weight of the mice weekly.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a typical mouse xenograft study with this compound.

Caption: General workflow for a mouse xenograft study.

Conclusion

This compound has demonstrated significant antitumor activity in preclinical mouse xenograft models of melanoma and breast cancer. The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies with this promising SAMDC inhibitor. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible results.

References

- 1. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of the S-adenosylmethionine decarboxylase inhibitor SAM486A in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sardomozide Dihydrochloride in Melanoma Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sardomozide dihydrochloride (also known as CGP 48664A) is a potent, second-generation, and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2] Polyamines, such as spermidine and spermine, are essential for cell growth, differentiation, and proliferation. By inhibiting SAMDC, this compound disrupts polyamine synthesis, leading to the depletion of spermidine and spermine, which in turn induces a cytostatic effect in rapidly proliferating cancer cells.[1][2] Preclinical studies have demonstrated its broad-spectrum antiproliferative and antitumor activities against various cancer types, including melanoma.[1][2]

These application notes provide a comprehensive overview of the use of this compound in preclinical melanoma xenograft models, based on available scientific literature. The document includes the mechanism of action, experimental protocols, and representative data for researchers investigating novel therapeutic strategies for melanoma.

Mechanism of Action: Inhibition of Polyamine Biosynthesis

This compound exerts its antitumor effect by targeting the polyamine biosynthesis pathway. The enzyme ornithine decarboxylase (ODC) first converts ornithine to putrescine. Subsequently, SAMDC catalyzes the decarboxylation of S-adenosylmethionine (SAM), providing the aminopropyl group necessary for the conversion of putrescine to spermidine and then spermidine to spermine, catalyzed by spermidine synthase and spermine synthase, respectively.

This compound is a highly potent inhibitor of SAMDC, with an IC50 of approximately 5 nM.[1] This inhibition leads to a significant reduction in the intracellular pools of spermidine and spermine, which are vital for the proliferation of cancer cells. The depletion of these polyamines results in cell growth arrest.

References

Application Note: Preparation and Administration of Sardomozide Dihydrochloride for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals in oncology, virology, and metabolic studies.

Purpose: This document provides detailed protocols and technical data for the preparation of Sardomozide dihydrochloride (CGP 48664A, SAM486A) for in vivo administration in preclinical research models.

Introduction

Sardomozide is a potent and selective second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2] By inhibiting SAMDC, Sardomozide effectively depletes intracellular levels of spermidine and spermine, which are polyamines essential for cell proliferation, differentiation, and survival.[1][3] This mechanism confers broad-spectrum antiproliferative and antitumor activity.[2][4] Sardomozide has demonstrated efficacy in reducing tumor growth in various xenograft models, including melanoma and breast cancer, and has also shown anti-HIV activity.[1][3][5]

As a dihydrochloride salt, the compound exhibits improved water solubility and stability compared to its free base form, which is a critical consideration for formulation.[6] This application note outlines standardized procedures for solubilizing and formulating this compound for consistent and effective in vivo delivery.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| Synonyms | CGP 48664, SAM486A | [1] |

| CAS Number | 138794-73-7 | [1] |

| Molecular Formula | C₁₁H₁₄N₆ • 2HCl | [1] |

| Formula Weight | 303.2 g/mol | [1] |

| Purity | ≥95% | [1] |

| Appearance | White to off-white solid powder | [] |

| Storage Temperature | -20°C (for long-term stability, ≥ 4 years) | [1] |

| Mechanism of Action | Inhibitor of S-adenosylmethionine decarboxylase (SAMDC) | [2] |

| IC₅₀ | 5 nM for SAMDC | [2][4] |

| In Vivo Effective Dose | 0.5 - 5 mg/kg (in mouse xenograft models) | [1][5] |

Solubility Data

The solubility of this compound is a critical factor for preparing a homogenous and deliverable formulation. Due to its properties, a multi-step dissolution process is often required for preparing high-concentration stock solutions suitable for in vivo dosing.

| Solvent / Vehicle | Solubility | Notes | Reference |

| Water | 3.85 mg/mL | Requires sonication and warming to 60°C for dissolution. | [8] |

| Ethanol | Soluble | Specific concentration not detailed. | [1] |

| DMSO | Up to 60 mg/mL | Requires sonication and warming. Use fresh, anhydrous DMSO. | [2][8] |

| 10% DMSO in 90% Corn Oil | ≥ 1 mg/mL | Forms a clear solution. Suitable for oral gavage (p.o.). | [4] |

| 10% DMSO in 90% Saline with 20% SBE-β-CD | 1 mg/mL | May result in a suspension; requires ultrasonication. Suitable for intraperitoneal (i.p.) injection. | [4] |

Signaling Pathway Inhibition

Sardomozide's primary mechanism of action is the disruption of the polyamine synthesis pathway. This pathway is crucial for the production of spermidine and spermine, which are vital for cell growth. By inhibiting SAMDC, Sardomozide prevents the conversion of putrescine into these higher polyamines.

Caption: Inhibition of the polyamine biosynthesis pathway by this compound.

Experimental Protocols

Disclaimer: These protocols are intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

General Workflow for Formulation Preparation

The following diagram illustrates the general steps for preparing this compound for in vivo administration.

Caption: Standard workflow for preparing this compound formulations.

Protocol 1: Formulation for Intraperitoneal (i.p.) Injection

This protocol is adapted for preparing a 1 mg/mL formulation using a solubilizing agent (SBE-β-CD) to maintain solubility in an aqueous-based vehicle.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sulfobutylether-beta-cyclodextrin (SBE-β-CD)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettors and sterile tips

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Prepare the Vehicle:

-

Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, to make 10 mL, dissolve 2 g of SBE-β-CD in 10 mL of sterile saline.

-

Warm the solution gently if needed to fully dissolve the SBE-β-CD.

-

-

Prepare the Dosing Solution (Example for a 1 mg/mL final concentration):

-

Calculate Required Amounts: For a final volume of 1 mL, you will need 1 mg of this compound. The final formulation will be 10% DMSO and 90% of the SBE-β-CD/saline vehicle.

-

Weigh Compound: Accurately weigh 1 mg of this compound into a sterile microcentrifuge tube.

-

Initial Dissolution: Add 100 µL of anhydrous DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) may be applied if necessary.[8]

-

Final Dilution: While vortexing, slowly add 900 µL of the 20% SBE-β-CD/saline vehicle to the DMSO stock solution.

-

Homogenization: The solution may appear as a fine suspension.[4] Use a bath sonicator for 5-10 minutes to ensure a homogenous mixture.

-

-

Administration: Administer the freshly prepared formulation to the animal model via intraperitoneal injection. The dosing volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).

Protocol 2: Formulation for Oral Gavage (p.o.)

This protocol outlines the preparation of a 1 mg/mL clear solution using a corn oil-based vehicle.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Corn oil (sterile-filtered)

-

Sterile glass vials

-

Pipettors and sterile tips

-

Vortex mixer

Procedure:

-

Prepare the Dosing Solution (Example for a 1 mg/mL final concentration):

-

Calculate Required Amounts: For a final volume of 1 mL, you will need 1 mg of this compound. The final formulation will be 10% DMSO and 90% corn oil.

-

Weigh Compound: Accurately weigh 1 mg of this compound into a sterile glass vial.

-

Initial Dissolution: Add 100 µL of anhydrous DMSO to the vial. Vortex until the compound is fully dissolved.

-

Final Dilution: Add 900 µL of sterile corn oil to the DMSO solution.

-

Homogenization: Cap the vial and vortex vigorously for 2-3 minutes until a clear, homogenous solution is achieved.[4]

-

-

Administration: Administer the freshly prepared formulation to the animal model via oral gavage. The dosing volume should be calculated based on the animal's body weight.

Stability and Storage of Formulations

-

It is highly recommended to prepare fresh formulations immediately before each use to ensure maximum potency and avoid precipitation.

-

DMSO is hygroscopic; use fresh, anhydrous grade DMSO and keep containers tightly sealed.[2]

-

If short-term storage is unavoidable, store the formulation at 2-8°C, protected from light, for no longer than 24 hours. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.

References

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Sardomozide | C11H14N6 | CID 9576789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cell Viability Assays with Sardomozide Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sardomozide dihydrochloride (also known as CGP 48664A) is a potent and selective second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a crucial enzyme in the polyamine biosynthesis pathway.[1][2][3] Polyamines, such as spermidine and spermine, are essential for cell growth, differentiation, and proliferation. By inhibiting SAMDC, this compound depletes intracellular polyamine levels, leading to antiproliferative and antitumor effects in a variety of cancer cell lines.[4] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric (MTT) and luminescent (CellTiter-Glo®) assays.

Mechanism of Action

This compound targets SAMDC, which catalyzes the conversion of S-adenosylmethionine (SAM) to S-adenosylmethythiopropylamine, a precursor for spermidine and spermine synthesis. Inhibition of SAMDC leads to a decrease in the intracellular concentrations of spermidine and spermine, which in turn inhibits cell proliferation and can induce apoptosis. The antitumor activity of this compound has been observed in various cancer models, including breast cancer, melanoma, and neuroblastoma.

Data Presentation

The antiproliferative activity of this compound has been documented across a range of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T47D | Breast Cancer | 0.1 - 0.5 | [4] |

| MCF-7 (multiple clones) | Breast Cancer | 0.1 - 0.5 | [4] |

| MDA-MB-231 | Breast Cancer | 0.1 - 0.5 | [4] |

| BT-20 | Breast Cancer | 0.1 - 0.5 | [4] |

| HCT-8 | Colon Carcinoma | < 10 | [5] |

| MDA-MB-435 | Melanoma | < 10 | [5] |

| SF-295 | Glioblastoma | < 10 | [5] |

| SK-N-SH | Neuroblastoma | 2.49 ± 1.33 to 26.9 | [6] |

| IMR-32 | Neuroblastoma | 3.96 ± 2.03 to 22.69 | [6] |

| Caco-2 | Colon Cancer | Most sensitive | [7] |

| DU 145 | Prostatic Cancer | Strong antiproliferative activity | [7] |

Signaling Pathways Affected by this compound

This compound's primary mechanism of action is the inhibition of the polyamine biosynthesis pathway. This disruption of polyamine homeostasis can have downstream effects on various signaling pathways that regulate cell proliferation, survival, and apoptosis. Notably, studies have indicated that treatment with SAMDC inhibitors can lead to the activation of the STAT and MAPK signaling pathways.

Experimental Protocols

Two common methods for assessing cell viability following treatment with this compound are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[8]

Materials:

-

This compound

-

Selected cancer cell line and appropriate culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

-

Microplate reader

Procedure:

-